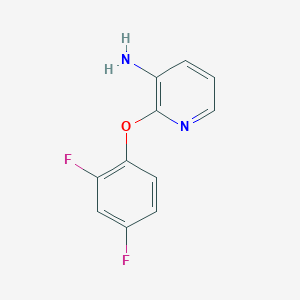
Ácido 2-tiazolacético
Descripción general
Descripción
2-Thiazoleacetic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
2-Thiazoleacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a valuable reagent in organic synthesis, particularly in the formation of thiazole-containing compounds.
Biology: The compound exhibits various biological activities, including anti-inflammatory, antiproliferative, and antiresorptive effects.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
2-Thiazoleacetic acid, also known as Thiazol-2-yl-acetic acid, is a compound that has shown promise in the treatment of various conditions . The primary targets of this compound are cells that destroy bone tissue . It has been found to suppress the differentiation of these cells and exhibit antiresorptive activity . Furthermore, it has been found to inhibit the transport of dopamine and act as a casein kinase inhibitor .
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes or receptors involved . This interaction results in changes in the biochemical processes within the cells, leading to the suppression of cell differentiation and the inhibition of dopamine transport .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of cells that destroy bone tissue, potentially affecting pathways related to bone resorption . Additionally, by inhibiting the transport of dopamine, it may impact dopamine-related pathways in the nervous system .
Result of Action
The molecular and cellular effects of 2-Thiazoleacetic acid’s action include the suppression of cell differentiation, inhibition of dopamine transport, and potential antiresorptive activity . These effects could potentially lead to therapeutic benefits in the treatment of conditions such as bone disorders and neurological diseases .
Análisis Bioquímico
Biochemical Properties
Thiazoles, including 2-Thiazoleacetic acid, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting that 2-Thiazoleacetic acid may also influence cell function and cellular processes
Molecular Mechanism
Thiazole derivatives have been synthesized and reported to exhibit potent effects on prostate cancer . This suggests that 2-Thiazoleacetic acid may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazoleacetic acid typically involves a three-step method based on retrosynthetic analysis. The process begins with the formation of thiazole rings from thioamides using the Hantsch reaction. This is followed by thionation using Lawesson’s reagent to convert amides into thioamides. Finally, iminosulfonylation is carried out to obtain the desired product .
Industrial Production Methods: In industrial settings, the preparation of high-purity 2-Thiazoleacetic acid involves adding diketene into dichloromethane, followed by the addition of an inorganic acid catalyst and bromine. The mixture is then treated with chlorine, and the resulting halide is reacted with thiourea in a methanol-water solvent. The crude product is purified through a series of steps, including decoloration, filtration, and drying .
Análisis De Reacciones Químicas
2-Thiazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring into thiazolidine derivatives.
Common reagents used in these reactions include Lawesson’s reagent for thionation and sulfonyl chlorides for iminosulfonylation. Major products formed from these reactions include thioamides and sulfonyl amidines .
Comparación Con Compuestos Similares
2-Thiazoleacetic acid can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Thiazole-2-carboxamide: Exhibits anti-inflammatory and analgesic activities.
The uniqueness of 2-Thiazoleacetic acid lies in its specific combination of biological activities and its versatility in synthetic applications.
Propiedades
IUPAC Name |
2-(1,3-thiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c7-5(8)3-4-6-1-2-9-4/h1-2H,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTMFYBABGJSBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188937-16-8 | |
| Record name | 188937-16-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there efficient synthetic methods available for 2-Thiazoleacetic acid derivatives?
A2: Yes, research has described an efficient method for synthesizing 2-Thiazoleacetic acid N-sulfonyl amidines. [] While the specific details of this method are not provided in the abstract, this finding suggests the availability of effective synthetic routes for creating a variety of 2-Thiazoleacetic acid derivatives. This is crucial for exploring structure-activity relationships and developing new compounds with improved pharmacological properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)



![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)

![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)




